2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one
Description
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C32H32N2O3 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C32H32N2O3/c1-20-10-12-22(13-11-20)30(36)29-27(21-14-16-24(37-4)17-15-21)28-25(18-32(2,3)19-26(28)35)34(31(29)33)23-8-6-5-7-9-23/h5-17,27,33,36H,18-19H2,1-4H3/b30-29+,33-31? |
InChI Key |
BAFRFRGHZNATOV-SLJFTJNASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the use of Schiff bases reduction route . The process involves the condensation of appropriate aldehydes and amines followed by reduction using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. The choice of solvents, temperature, and pressure conditions are also optimized to enhance the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has a unique structure that includes multiple functional groups and aromatic rings, making it versatile for various chemical reactions and applications. Its specific arrangement of atoms and functional groups also contributes to its distinct chemical and biological properties.
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